2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
Preparation Methods
The synthesis of 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of diagnostic or theranostic systems.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as those with different substituents on the piperidyl or chlorophenyl groups. These compounds also exhibit CDK2 inhibitory activity but may vary in their potency and selectivity . The uniqueness of 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific substituent pattern, which contributes to its superior cytotoxic activity against certain cancer cell lines .
Properties
Molecular Formula |
C18H18ClN7O2S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H18ClN7O2S/c1-24-17-15(10-21-24)18-22-16(23-26(18)11-20-17)12-6-8-25(9-7-12)29(27,28)14-4-2-13(19)3-5-14/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
VLFGFQNGGODMDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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